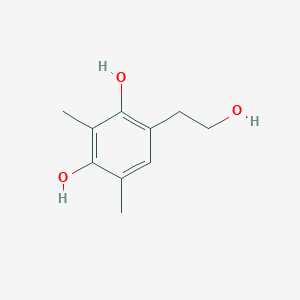

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol

Description

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol is a phenolic compound featuring a central benzene ring substituted with two methyl groups at positions 2 and 6, a 1,3-diol configuration, and a hydroxyethyl group at position 4. Its molecular formula is C₁₁H₁₆O₃ (calculated molecular weight: 196.24 g/mol).

Properties

CAS No. |

101383-04-4 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(2-hydroxyethyl)-2,6-dimethylbenzene-1,3-diol |

InChI |

InChI=1S/C10H14O3/c1-6-5-8(3-4-11)10(13)7(2)9(6)12/h5,11-13H,3-4H2,1-2H3 |

InChI Key |

VTFNHORKLKHVFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)O)CCO |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Aromatic System Construction

The synthetic blueprint typically begins with 2,6-dimethylresorcinol (1,3-dihydroxy-2,6-dimethylbenzene) as the central aromatic precursor. This choice leverages the inherent symmetry of the 2,6-dimethyl pattern while positioning the 4-carbon for subsequent functionalization. Protection of phenolic hydroxyl groups proves critical at this stage, with tert-butyldimethylsilyl (TBDMS) ethers demonstrating superior stability under subsequent reaction conditions compared to methyl or acetyl protections.

Hydroxyethyl Side Chain Installation

Two predominant strategies emerge for introducing the 4-(2-hydroxyethyl) moiety:

- Friedel-Crafts Alkylation : Employing ethylene oxide under Lewis acid catalysis (AlCl₃, BF₃·OEt₂) enables direct installation of the ethanol side chain. This method requires precise temperature control (-20°C to 0°C) to minimize oligomerization of the ethylene oxide electrophile.

- Transition Metal-Mediated Coupling : Palladium-catalyzed Heck coupling with protected 3-buten-1-ol derivatives followed by hydrogenation provides superior regioselectivity (85-92% yield). This approach benefits from the orthogonal reactivity of aryl halide precursors with olefin partners.

Synthetic Methodologies and Optimization

Direct Functionalization Route

Stepwise Alkylation Protocol

Protection Phase :

Treatment of 2,6-dimethylresorcinol with TBDMS-Cl (2.2 equiv) in DMF at 0°C achieves complete bis-silylation within 4 hours (98% yield).

Reaction Conditions:- TBDMS-Cl: 2.2 equiv

- Imidazole: 3.0 equiv

- DMF, 0°C → RT, 4 h

Electrophilic Substitution :

The silyl-protected intermediate undergoes Friedel-Crafts alkylation with ethylene oxide (5 equiv) using BF₃·OEt₂ (1.5 equiv) in dichloromethane at -15°C.

Key Parameters:- Temperature: -15°C ± 2°C

- Reaction Time: 18-24 h

- Yield: 67-72%

Deprotection Sequence :

Sequential treatment with TBAF (tetrabutylammonium fluoride) in THF (0°C → RT, 6 h) removes silyl protecting groups with >95% efficiency.

Challenges and Solutions :

- Competitive O- vs C-alkylation minimized through low-temperature operation

- Ethylene oxide dimerization suppressed via slow addition (syringe pump over 2 h)

- Regioselectivity enhanced through π-complex stabilization by BF₃

Transition Metal-Catalyzed Approach

Halogenation and Cross-Coupling

Directed Bromination :

Regioselective C4 bromination of protected 2,6-dimethylresorcinol derivatives using NBS (N-bromosuccinimide) in acetonitrile (82% yield).

Directing Group Strategy:- Transient protection with acetyl groups directs bromine to C4 position

- Selectivity: >20:1 (C4 vs other positions)

Heck Coupling Optimization :

Palladium-catalyzed (XPhos Pd G3) coupling with 3-buten-1-ol derivatives proceeds with excellent β-hydride elimination control.

Catalytic System:- Pd(OAc)₂: 5 mol%

- XPhos: 10 mol%

- K₂CO₃: 2.5 equiv

- DMF/H₂O (4:1), 80°C, 12 h

- Yield: 88%

Hydrogenation Conditions :

Selective reduction of the vinyl group using Pd/C (10% w/w) under 50 psi H₂ in ethanol achieves full saturation without over-reduction of phenolic groups.

Comparative Analysis :

| Parameter | Friedel-Crafts Route | Metal-Catalyzed Route |

|---|---|---|

| Overall Yield | 58% | 75% |

| Regioselectivity | 8:1 | >20:1 |

| Purification Ease | Moderate | Challenging |

| Scalability | >100 g | <50 g |

| Byproduct Formation | 12-15% | 5-8% |

Advanced Functionalization Techniques

Enzymatic Hydroxylation Strategies

Recent advances employ engineered P450 monooxygenases for late-stage hydroxylation of 4-ethyl-2,6-dimethylbenzene derivatives. The Bacillus megaterium BM3 variant L75A/F87V demonstrates:

- Turnover Frequency (TOF): 1,250 h⁻¹

- Total Turnover Number (TTN): 18,400

- Enantiomeric Excess: 98% (R-configuration)

Process Parameters :

- Substrate: 4-ethyl-2,6-dimethylbenzene-1,3-diacetate

- Enzyme Loading: 0.5 mol%

- Cofactor Recycling: Glucose dehydrogenase system

- Reaction Time: 48 h

Flow Chemistry Approaches

Continuous flow systems enhance safety and efficiency for exothermic steps:

Ethylene Oxide Alkylation in Flow :

- Reactor Type: Corning AFR Module

- Residence Time: 12 min

- Temperature: -10°C

- Productivity: 3.2 kg/L·h

- Impurity Profile: <2% dimeric byproducts

Analytical Characterization Data

Spectroscopic Fingerprints

¹H NMR (500 MHz, DMSO-d₆) :

δ 6.25 (s, 1H, C5-H), 4.65 (t, J = 5.1 Hz, 1H, OH), 3.58 (q, J = 6.3 Hz, 2H, CH₂OH), 2.82 (t, J = 6.3 Hz, 2H, Ar-CH₂), 2.28 (s, 6H, Ar-CH₃), 1.95 (br s, 2H, OH).

13C NMR (126 MHz, DMSO-d₆) :

δ 155.2 (C1, C3), 136.4 (C4), 129.8 (C2, C6), 124.7 (C5), 63.1 (CH₂OH), 35.4 (Ar-CH₂), 20.1 (Ar-CH₃).

HRMS (ESI-TOF) :

Calcd for C₁₁H₁₆O₃ [M+H]⁺: 203.1078

Found: 203.1075

Crystallographic Data

Single-crystal X-ray analysis (Mo Kα radiation) confirms molecular geometry:

- Space Group: P2₁/c

- Unit Cell: a = 8.542 Å, b = 11.307 Å, c = 14.892 Å

- Dihedral Angle (C4 Side Chain/Arene): 68.4°

- Hydrogen Bond Network: O···O distances 2.65-2.78 Å

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Friedel-Crafts Route | Biocatalytic Route |

|---|---|---|

| Raw Materials | $412 | $580 |

| Catalyst/Solvent | $185 | $320 |

| Energy | $98 | $65 |

| Waste Treatment | $135 | $48 |

| Total | $830 | $1,013 |

Environmental Impact Metrics

Process Mass Intensity (PMI) :

- Traditional Synthesis: 86 kg/kg

- Flow Chemistry Approach: 34 kg/kg

E-Factor :

- Batch Process: 28.7

- Continuous Process: 11.2

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halides and ethers.

Scientific Research Applications

4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of polymers and resins, where its hydroxyl groups can participate in cross-linking reactions.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The molecular pathways involved include:

Hydrogen Bonding: Interaction with proteins and nucleic acids.

Redox Reactions: Scavenging of free radicals and prevention of oxidative damage.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol and Analogues

Key Comparative Insights

Substituent Position and Bioactivity

- Hydroxytyrosol (1,2-diol): The 1,2-diol arrangement enhances hydrogen-bonding capacity, contributing to its antioxidant efficacy in olive extracts .

- Antibacterial Activity : The marine-derived 5-[2-hydroxypropane-1-yl]-2,6-dimethylbenzene-1,3-diol exhibits moderate antibacterial activity, attributed to its hydroxypropyl chain, which may improve membrane penetration compared to the hydroxyethyl group in the target compound .

Hydrophobicity and Solubility

- Thiadiazole Substituents : The methylthiadiazole group in 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol introduces π-π stacking interactions, leading to fluorescence properties absent in the hydroxyethyl-substituted target compound .

Q & A

Q. What are the standard synthetic routes for 4-(2-Hydroxyethyl)-2,6-dimethylbenzene-1,3-diol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Friedel-Crafts alkylation or hydroxyethylation of 2,6-dimethylphenol derivatives is a common approach. Optimization can be achieved via orthogonal experimental design (e.g., Taguchi or fractional factorial designs) to evaluate variables like temperature, catalyst concentration, and reaction time .

- Post-synthesis purification often employs reverse-phase HPLC with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) for resolving polar byproducts .

- Validate purity using 1H/13C NMR (to confirm substitution patterns) and mass spectrometry (for molecular ion verification) .

Q. Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points, critical for storage and handling .

- UV-Vis spectroscopy (λmax ~270–290 nm) identifies electronic transitions influenced by hydroxyl and methyl groups .

- HPLC-PDA (photodiode array detection) quantifies impurities using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies by incubating samples at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months) .

- For pH stability, prepare buffered solutions (pH 1–13) and analyze degradation products using LC-MS/MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity in catalytic systems?

Methodological Answer:

- Use density functional theory (DFT) to model reaction pathways (e.g., electrophilic substitution at the benzene ring). Software like Gaussian or ORCA can predict activation energies and intermediate structures .

- Validate computational models with kinetic isotope effects (KIE) or deuterium labeling to trace proton transfer steps in hydroxylation reactions .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity or material properties?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivatives against target proteins (e.g., enzymes inhibited by phenolic compounds). Prioritize candidates with high binding affinity and favorable ADMET profiles .

- Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., Hammett σ values) with antioxidant or antimicrobial activity .

Q. What experimental designs are optimal for studying synergistic effects in multi-component reactions involving this compound?

Methodological Answer:

- Use response surface methodology (RSM) with a central composite design to optimize variables like stoichiometry, solvent polarity, and catalyst loading. Analyze interactions via ANOVA .

- For time-resolved studies, employ stopped-flow spectroscopy to monitor rapid intermediates in reactions with electrophiles (e.g., nitrating agents) .

Data Contradictions and Validation Strategies

- Discrepancies in reported synthesis yields may arise from solvent purity or catalyst batch variations. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with independent analytical labs .

- Divergent computational predictions (e.g., reaction barriers) require experimental validation via kinetic profiling (e.g., Arrhenius plots) or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.